Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
CAS No.: 1363405-48-4
Cat. No.: VC2864041
Molecular Formula: C11H7ClF3IN2O2
Molecular Weight: 418.54 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate - 1363405-48-4](/images/structure/VC2864041.png)
Specification
CAS No. | 1363405-48-4 |
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Molecular Formula | C11H7ClF3IN2O2 |
Molecular Weight | 418.54 g/mol |
IUPAC Name | ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C11H7ClF3IN2O2/c1-2-20-10(19)7-8(12)18-4-5(16)3-6(9(18)17-7)11(13,14)15/h3-4H,2H2,1H3 |
Standard InChI Key | VZJFMTAPBDZCRO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)I)Cl |
Canonical SMILES | CCOC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)I)Cl |
Introduction
Chemical Properties
Chemical Reactivity
The compound's reactivity is influenced by its halogen substituents and trifluoromethyl group:
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Halogen Reactivity: The iodine atom at position 6 is highly reactive in substitution reactions due to its larger atomic radius and lower bond dissociation energy compared to chlorine.
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Trifluoromethyl Group: This electron-withdrawing group increases the acidity of adjacent hydrogen atoms and stabilizes negative charges on nearby atoms.
These features make Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate a versatile intermediate in organic synthesis.
Synthesis Methods
General Synthetic Approach
The synthesis of Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate typically involves multi-step organic reactions that include halogenation, cyclization, and esterification processes:
The choice of reagents and reaction conditions significantly affects the yield and purity of the product.
Specific Synthetic Routes
One documented route involves:
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Halogenation: Introduction of chlorine and iodine substituents through electrophilic aromatic substitution.
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Cyclization: Formation of the imidazo[1,2-A]pyridine ring system via condensation reactions involving pyridine derivatives.
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Esterification: Conversion of carboxylic acid groups into ethyl esters using ethanol under acidic conditions.
This method ensures high specificity in product formation while minimizing side reactions.
Applications
Medicinal Chemistry
Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate serves as a scaffold for developing pharmaceutical agents targeting various diseases:
Antitumor Activity
Recent studies have shown that derivatives of imidazo[1,2-A]pyridine exhibit cytotoxic effects against cancer cell lines such as triple-negative breast cancer (TNBC) . These effects are attributed to their ability to induce cell cycle arrest at the G0/G1 phase.
Cell Line | GI50 (μM) | Mechanism |
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MDA-MB-231 | ~13 | G0/G1 Phase Arrest |
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against bacterial pathogens by inhibiting essential enzymes involved in cell wall synthesis .
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